Increased Lipophilicity vs. 4-Bromo-1-methyl-1H-pyrazole
The consensus logP of 4-bromo-1-isopropyl-1H-pyrazole is approximately 1.79, calculated as the average of five orthogonal prediction methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . For 4-bromo-1-methyl-1H-pyrazole, predicted logP values range from 1.0 to 1.3 depending on the method [1]. The ~0.5–0.8 log unit increase translates to an approximately 3- to 6-fold higher octanol-water partition coefficient, meaning the isopropyl derivative will preferentially partition into organic phases during extraction and exhibit higher membrane permeability in biological assays.
| Evidence Dimension | Lipophilicity (consensus logP) |
|---|---|
| Target Compound Data | Consensus logP ≈ 1.79 (average of iLOGP: 2.16, XLOGP3: 1.63, WLOGP: 2.23, MLOGP: 1.51, SILICOS-IT: 1.44) |
| Comparator Or Baseline | 4-Bromo-1-methyl-1H-pyrazole: predicted logP ~1.0–1.3 (SwissADME/ALOGPS consensus) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.8 (factor of ~3–6x in P_octanol/water) |
| Conditions | In silico prediction; comparison based on Bidepharm computed properties for target and SwissADME predictions for comparator [1] |
Why This Matters
Higher lipophilicity enhances passive membrane permeability and may improve oral bioavailability of derived drug candidates, making the isopropyl building block preferable for CNS-targeting or intracellular-target programmes.
- [1] SwissADME (Swiss Institute of Bioinformatics). Predicted physicochemical properties for 4-bromo-1-methyl-1H-pyrazole (SMILES: Cn1cc(Br)cn1). Accessed via PubChem CID 12715428. Typical XLOGP3 ~1.1; consensus logP ~1.0–1.3. View Source
